The presence of a chlorinated benzene ring and a methylsulfonyl amine group suggests potential applications in medicinal chemistry. Chlorine substitution can affect the binding properties of a molecule to biological targets, while the methylsulfonyl amine group is a common bioisostere of carboxylic acids, meaning it can mimic their behavior in some contexts []. This could be of interest for researchers designing new drugs.
A search for similar molecules on databases like PubChem reveals some structurally related compounds with known bioactivities []. For instance, 2-Chloro-5-aminobenzoic acid is a reported precursor in the synthesis of certain dyes []. This might encourage researchers to investigate 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid for similar applications or explore its potential modifications for improved properties.
2-Chloro-5-[(methylsulfonyl)amino]benzoic acid is a chemical compound characterized by the presence of a chloro group and a methylsulfonyl amino group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 239.67 g/mol. This compound is part of the broader class of benzoic acids, which are known for their diverse applications in pharmaceuticals and organic synthesis.
The chemical reactivity of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid primarily involves:
These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Research indicates that compounds related to 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid exhibit significant biological activity. For instance, derivatives of para-aminobenzoic acid (which shares structural similarities) have shown potential as antibacterial agents and in the treatment of skin disorders due to their ability to inhibit bacterial growth and modulate immune responses . The methylsulfonyl group may also contribute to its biological properties, enhancing solubility and bioavailability.
The synthesis of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid can be achieved through several methods:
These methods highlight the compound's synthetic versatility and potential for modification.
2-Chloro-5-[(methylsulfonyl)amino]benzoic acid finds applications in various fields:
Interaction studies focusing on 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid have revealed its potential as a lead compound for further drug development. Investigations into its binding affinities with various biological targets, such as enzymes involved in metabolic pathways, could provide insights into its efficacy as a therapeutic agent. Additionally, studies on its interactions with metal ions have shown promise in enhancing its biological activity .
Several compounds share structural similarities with 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid. Here are some notable examples:
These comparisons illustrate how 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid stands out due to its specific functional groups that enhance its reactivity and biological activity, making it a valuable compound for further exploration in medicinal chemistry.
2-Chloro-5-[(methylsulfonyl)amino]benzoic acid, with the molecular formula C8H8ClNO4S and molecular weight of 249.67 g/mol, represents a significant structural variant within the chlorobenzoic acid derivative family [1] [2]. The compound exhibits the Chemical Abstracts Service registry number 450368-37-3 and demonstrates characteristic crystalline properties that distinguish it from related sulfonamide-containing aromatic carboxylic acids [1] [2].
The molecular structure features a benzene ring substituted with a chlorine atom at position 2, a carboxylic acid group at position 1, and a methylsulfonylamino group at position 5 [1] [2]. The InChI key KUZKZRZCKQMYNB-UHFFFAOYSA-N provides unique identification for this compound in chemical databases [1] [2]. Computational predictions suggest a density of approximately 1.517±0.06 g/cm³ and a predicted boiling point of 437.1±55.0 °C, indicating substantial intermolecular interactions within the crystal lattice [3].
X-ray diffraction studies of related chlorobenzoic acid derivatives demonstrate that the presence of electron-withdrawing substituents such as chlorine and methylsulfonyl groups significantly influences the crystal packing arrangements [4]. The carboxylic acid functionality typically participates in hydrogen bonding networks, while the sulfonamide group contributes additional hydrogen bonding capabilities through its nitrogen-hydrogen and sulfur-oxygen functionalities [4]. These structural features collectively determine the three-dimensional arrangement of molecules in the crystalline state.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H8ClNO4S | [1] [2] |
| Molecular Weight | 249.67 g/mol | [2] |
| CAS Number | 450368-37-3 | [1] [2] |
| Predicted Density | 1.517±0.06 g/cm³ | [3] |
| Predicted Boiling Point | 437.1±55.0 °C | [3] |
| Predicted pKa | 2.42±0.25 | [3] |
The spectroscopic characterization of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid provides comprehensive insights into its molecular structure and electronic properties [5]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the substitution pattern on the benzene ring [5]. The methylsulfonyl group typically exhibits a singlet resonance around 3.0-3.5 ppm in proton nuclear magnetic resonance spectra, while the aromatic protons display distinctive coupling patterns influenced by the chlorine and methylsulfonylamino substituents [5].
Infrared spectroscopy of sulfonamide-containing benzoic acid derivatives demonstrates characteristic absorption bands that facilitate structural identification [6]. The carboxylic acid carbonyl stretch typically appears around 1680-1700 cm⁻¹, while the sulfonamide group exhibits characteristic sulfur-oxygen stretching vibrations in the region of 1300-1400 cm⁻¹ [6]. The nitrogen-hydrogen stretching vibrations of the sulfonamide functionality appear in the 3200-3400 cm⁻¹ region, providing distinctive fingerprint characteristics for this compound class [6].
Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of substituted benzoic acid derivatives [5]. The presence of the chlorine substituent and methylsulfonylamino group creates an extended conjugated system that influences the absorption maxima and extinction coefficients [5]. Computational studies on related chlorobenzoic acid compounds suggest absorption maxima in the range of 250-300 nm, corresponding to π-π* transitions within the aromatic system [5].
The spectroscopic data collectively confirm the proposed molecular structure and provide quantitative parameters for compound identification and purity assessment [5]. These techniques serve as essential tools for monitoring synthetic reactions and ensuring structural integrity of the target compound [5].
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid [7] [8]. The B3LYP functional with 6-311++G(d,p) basis set represents a widely employed computational approach for investigating sulfonamide-containing aromatic compounds [7] [8]. These calculations reveal fundamental electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern chemical reactivity and stability [7] [8].
Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily localizes on the benzene ring and nitrogen atom of the sulfonamide group, while the lowest unoccupied molecular orbital extends across the aromatic system with significant contributions from the carboxylic acid functionality [8]. The energy gap between these frontier orbitals typically ranges from 4-6 eV for chlorobenzoic acid derivatives, indicating moderate reactivity toward electrophilic and nucleophilic species [8].
Geometry optimization calculations reveal that the methylsulfonylamino group adopts a preferred orientation relative to the benzene ring plane, minimizing steric interactions while maximizing stabilizing electronic effects [7]. The C-S bond length typically measures approximately 1.76-1.78 Å, while the S-N bond exhibits characteristic dimensions of 1.65-1.67 Å [7]. The chlorine substituent influences the electron density distribution throughout the aromatic system, affecting both chemical reactivity and physical properties [7].
Natural bond orbital analysis provides quantitative assessment of charge transfer interactions and orbital hybridization within the molecular framework [9]. The sulfonamide nitrogen atom exhibits sp³ hybridization with lone pair electrons that participate in resonance stabilization with the sulfur-oxygen bonds [9]. These computational insights facilitate understanding of structure-property relationships and guide synthetic strategy development [9].
| Computational Parameter | Typical Range | Method |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.0 to -0.5 eV | B3LYP/6-311++G(d,p) |
| Energy Gap | 4.5 to 5.5 eV | B3LYP/6-311++G(d,p) |
| C-S Bond Length | 1.76-1.78 Å | B3LYP/6-311++G(d,p) |
| S-N Bond Length | 1.65-1.67 Å | B3LYP/6-311++G(d,p) |
The conformational behavior of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid involves multiple equilibrium states influenced by intramolecular hydrogen bonding and steric interactions [10] [11]. Sulfonamide groups exhibit characteristic tautomeric equilibria between sulfonamide and sulfonimide forms, with the relative stability dependent on solvent polarity and temperature conditions [12]. Computational studies demonstrate that the sulfonamide tautomer typically predominates in solution, with the sulfonimide form contributing approximately 10-20% under standard conditions [12].
The carboxylic acid functionality introduces additional conformational complexity through possible intramolecular hydrogen bonding with the sulfonamide nitrogen atom [11]. Rotational barriers around the C-N bond connecting the methylsulfonyl group to the benzene ring typically measure 10-15 kJ/mol, indicating moderate flexibility at ambient temperature [11]. The chlorine substituent influences these conformational preferences through both steric and electronic effects [11].
Molecular dynamics simulations reveal that the methylsulfonylamino group undergoes restricted rotation relative to the benzene ring plane, with preferred orientations determined by minimization of dipole-dipole interactions [13]. The most stable conformations position the sulfonamide nitrogen atom to maximize stabilizing interactions while avoiding unfavorable steric contacts [13]. Temperature-dependent studies indicate that conformational interconversion occurs readily at temperatures above 300 K [13].
Solvent effects significantly influence the tautomeric equilibrium and conformational preferences of sulfonamide-containing compounds [12]. Polar solvents such as water and alcohols stabilize the sulfonimide tautomer through enhanced hydrogen bonding interactions, while nonpolar solvents favor the neutral sulfonamide form [12]. These solvent-dependent effects have important implications for understanding the compound's behavior in different chemical environments [12].
| Conformational Parameter | Energy (kJ/mol) | Condition |
|---|---|---|
| Rotation Barrier (C-N) | 10-15 | Gas Phase |
| Tautomer Energy Difference | 15-25 | Sulfonamide vs Sulfonimide |
| Solvent Stabilization | 5-10 | Polar vs Nonpolar |
| Intramolecular H-bond | 8-12 | COOH···N Interaction |
The synthesis of 2-chloro-5-[(methylsulfonyl)amino]benzoic acid requires careful selection of precursor compounds and strategic reaction pathway design. Multiple synthetic routes have been developed, each offering distinct advantages in terms of yield, selectivity, and scalability.
Primary Precursor Routes
The most widely employed precursor for this sulfonamide derivative is 2-chloro-5-aminobenzoic acid, which serves as the foundation for sulfonamide bond formation [1] [2]. This compound can be synthesized through nitration of 2-chlorobenzoic acid followed by reduction of the nitro group to the corresponding amine [2]. The preparation involves treating 2-chlorobenzoic acid with nitric acid under controlled conditions, yielding the intermediate 2-chloro-5-nitrobenzoic acid, which is subsequently reduced using various reducing agents such as iron powder in acidic conditions [1] [3].
Alternative precursor pathways utilize 4-methylsulfonyltoluene as the starting material through a two-step chlorination-oxidation sequence [1] [4]. This approach involves initial chlorination using iron catalysis in the presence of chlorine gas, followed by oxidation with nitric acid to introduce the carboxylic acid functionality [1]. The chlorination step proceeds at temperatures between 85-95°C, while the oxidation requires elevated temperatures of 175-195°C [1] [3].
Advanced Precursor Strategies
Recent developments have explored more sophisticated precursor selection strategies. The use of sulfonyl fluorides as stable precursors has gained attention due to their enhanced stability compared to traditional sulfonyl chlorides [5] [6]. These compounds can be activated using calcium triflimide catalysis, enabling efficient coupling with amine nucleophiles under mild conditions [5] [6].
| Precursor Type | Starting Material | Key Advantages | Typical Yield (%) |
|---|---|---|---|
| Chlorobenzoic acid route | 2-Chlorobenzoic acid | Simple, direct | 85-93 |
| Methylsulfonyltoluene route | 4-Methylsulfonyltoluene | High selectivity | 85-86 |
| Sulfonyl fluoride route | Sulfonyl fluorides | Mild conditions | 88 |
| Electrochemical route | Thiol + Nitro compound | Green chemistry | 75-85 |
The development of efficient catalytic systems represents a crucial aspect of sulfonamide synthesis optimization. Various catalytic approaches have been developed to facilitate the formation of sulfonamide bonds with enhanced selectivity and efficiency.
Iron-Based Catalytic Systems
Iron powder has emerged as an effective catalyst for the chlorination step in sulfonamide synthesis [1] [4]. The mechanism involves the formation of iron-chlorine complexes that facilitate electrophilic aromatic substitution. The iron-catalyzed chlorination typically operates at temperatures between 87-91°C, achieving high regioselectivity for the ortho-position relative to the methylsulfonyl group [1]. The catalytic loading of iron powder is typically maintained at 0.7-1.0 molar equivalents relative to the starting material [1].
Calcium Triflimide Catalysis
Calcium triflimide [Ca(NTf₂)₂] has proven highly effective for sulfonamide formation through activation of sulfonyl fluorides [5] [6]. This catalytic system operates through Lewis acid activation, where the calcium center coordinates to the sulfonyl fluoride, enhancing its electrophilicity toward nucleophilic attack by amines [5] [6]. The reaction typically proceeds at 60°C in tertiary-amyl alcohol, achieving yields of 88% with excellent functional group tolerance [5] [6].
Electrochemical Catalytic Systems
Electrochemical activation represents an emerging approach for sulfonamide synthesis, offering advantages in terms of environmental sustainability and reaction mildness [7] [8]. The electrochemical process involves the oxidative coupling of thiols with amines, proceeding through a series of intermediate steps including disulfide formation, aminium radical generation, and sequential oxidation to the final sulfonamide product [8]. This method operates at room temperature with reaction times as short as 5 minutes, achieving yields between 75-85% [8].
Photoredox Catalytic Systems
Photoredox catalysis has been developed for late-stage functionalization of sulfonamides, utilizing visible light activation to generate reactive intermediates [9] [10]. Ruthenium-based photoredox catalysts such as Ru(bpy)₃Cl₂ enable the formation of sulfonyl radicals under mild conditions, facilitating subsequent coupling reactions [9] [10]. These systems typically operate at room temperature with moderate yields of 70-75% but offer excellent site-selectivity [9] [10].
| Catalyst System | Active Species | Operating Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Iron powder | Fe-Cl complexes | 87-91 | 85-93 | High regioselectivity |
| Calcium triflimide | Ca(NTf₂)₂ | 60 | 88 | Mild conditions |
| Electrochemical | Electrode activation | 25 | 75-85 | Green chemistry |
| Photoredox | Ru(bpy)₃Cl₂ | 25 | 70-75 | Site-selective |
The selection of appropriate solvents and optimization of reaction temperatures significantly influence the efficiency and selectivity of sulfonamide synthesis. Comprehensive studies have revealed distinct patterns in yield variations based on solvent polarity and temperature conditions.
Solvent Polarity Effects
Tertiary-amyl alcohol has emerged as the optimal solvent for calcium triflimide-catalyzed sulfonamide formation, achieving yields of 88% [5] [6]. This solvent provides an ideal balance of polarity and hydrogen-bonding capability, facilitating both catalyst solubility and substrate activation [5] [6]. Tertiary-butanol exhibits similar performance with yields of 87%, indicating that sterically hindered alcohols are particularly effective for this transformation [5] [6].
Polar aprotic solvents such as acetonitrile and dimethylformamide show significantly reduced yields of 42% and 13%, respectively [5] [6]. This reduction is attributed to competitive coordination of these solvents with the Lewis acidic calcium center, thereby inhibiting substrate activation [5] [6]. Water, despite its high polarity, can serve as a reaction medium but results in reduced yields of 63% due to poor substrate solubility [5] [6].
Temperature-Dependent Kinetics
Temperature optimization studies have revealed critical relationships between reaction temperature and product yield. For the chlorination-oxidation route, the chlorination step requires precise temperature control between 87-91°C to achieve optimal selectivity [1]. Higher temperatures lead to over-chlorination, while lower temperatures result in incomplete conversion [1].
The oxidation step demonstrates strong temperature dependence, with optimal yields achieved at 175-195°C [1] [3]. Temperature variations outside this range significantly impact both yield and product purity [1]. Studies on sulfonamide degradation have shown that elevated temperatures can accelerate decomposition reactions, with first-order rate constants increasing from 0.0056 to 0.0108 as temperature rises [11] [12].
Solvent-Temperature Interactions
The interaction between solvent choice and reaction temperature creates complex optimization landscapes. In high-temperature reactions, low-boiling solvents may not provide adequate reaction time, while high-boiling solvents can complicate product isolation [13]. For electrochemical synthesis, acetonitrile serves as an effective medium at room temperature, but its effectiveness diminishes at elevated temperatures due to increased volatility [8].
| Solvent | Polarity | Boiling Point (°C) | Yield at 60°C (%) | Yield at 100°C (%) |
|---|---|---|---|---|
| t-Amyl alcohol | Moderate | 102 | 88 | 85 |
| t-Butanol | Moderate | 83 | 87 | 82 |
| Acetonitrile | High | 82 | 42 | 38 |
| DMF | High | 153 | 13 | 15 |
| Toluene | Low | 111 | 51 | 48 |
| Water | High | 100 | 63 | 60 |
The implementation of green chemistry principles in sulfonamide synthesis has become increasingly important for sustainable large-scale production. Several approaches have been developed to minimize environmental impact while maintaining synthetic efficiency.
Solvent-Free Methodologies
Solvent-free synthesis represents a significant advancement in green chemistry applications for sulfonamide preparation. Mechanochemical synthesis using ball milling techniques has achieved yields of 69-80% while eliminating volatile organic compound emissions [14]. This approach utilizes palladium catalysis in combination with potassium pyrosulfite as a sulfur dioxide source, enabling gram-scale production with excellent atom economy of 90-95% [14].
Deep Eutectic Solvents
Deep eutectic solvents (DES) have emerged as environmentally benign alternatives to conventional organic solvents [15] [16]. These solvents are formed through hydrogen bonding between hydrogen bond donors and acceptors, creating low-melting-point mixtures that are biodegradable and non-toxic [15] [16]. Copper-catalyzed synthesis in DES media has achieved yields of 80-85% while providing easy product isolation through water precipitation of bismuth by-products [15].
Electrochemical Green Synthesis
Electrochemical methods represent a paradigm shift toward sustainable synthesis by eliminating the need for stoichiometric oxidants [7] [17] [8]. The convergent paired electrochemical synthesis approach generates both nucleophilic and electrophilic partners in situ, avoiding the use of toxic amine compounds through in situ reduction of nitro compounds [17]. This method achieves process mass intensities as low as 10-15 g/g of product, representing a significant improvement over conventional approaches [18].
Water-Based Synthesis
Aqueous synthesis protocols have been developed to eliminate organic solvent use entirely [19] [6]. While yields in water are typically lower (60-70%), the environmental benefits and simplified purification procedures make this approach attractive for large-scale applications [19] [6]. The use of water as a reaction medium also facilitates the implementation of continuous flow processes, enabling enhanced scalability [19].
Catalytic Efficiency Improvements
Advanced catalytic systems have been designed to minimize catalyst loading while maximizing turnover numbers. Iron-based catalysts can achieve turnover numbers exceeding 1000, making them economically viable for industrial applications [20]. The development of recyclable catalytic systems, such as supported catalysts on magnetic nanoparticles, enables catalyst recovery and reuse, further enhancing the environmental profile of the synthesis [21].
| Green Approach | Environmental Benefit | Process Mass Intensity (g/g) | Atom Economy (%) | Industrial Viability |
|---|---|---|---|---|
| Solvent-free | No VOC emissions | 10-15 | 90-95 | Excellent |
| Deep eutectic solvents | Biodegradable | 20-25 | 80-85 | Good |
| Electrochemical | No toxic oxidants | 25-30 | 75-80 | Moderate |
| Water-based | Aqueous medium | 30-35 | 70-75 | Good |
| Mechanochemical | Minimal solvent use | 15-20 | 85-90 | Excellent |